molecular formula C19H17ClF2N4O2S B10896860 4-{[(E)-{3-[(2-chloro-4-methylphenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-{3-[(2-chloro-4-methylphenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B10896860
M. Wt: 438.9 g/mol
InChI Key: FYPUZHPBWSDBJM-NUGSKGIGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[((E)-1-{3-[(2-CHLORO-4-METHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound characterized by its unique structure, which includes a triazole ring, difluoromethyl group, and a chloromethylphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[((E)-1-{3-[(2-CHLORO-4-METHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone under controlled temperature and pressure conditions.

    Attachment of the Chloromethylphenoxy Moiety: This step can be accomplished through nucleophilic substitution reactions, where the phenoxy group is introduced using chloromethyl ethers or related compounds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent quality control measures to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the difluoromethyl group, potentially leading to the formation of corresponding amines or hydrocarbons.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be employed under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and hydrocarbons.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s potential as a bioactive molecule is of interest. Studies may focus on its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential therapeutic applications.

Medicine

In medicine, the compound is investigated for its potential pharmacological properties. This includes its role as an inhibitor or activator of specific enzymes or receptors, which could lead to the development of new drugs for various diseases.

Industry

In the industrial sector, the compound’s unique properties make it suitable for use in the development of advanced materials, such as polymers and coatings, as well as in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[((E)-1-{3-[(2-CHLORO-4-METHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or activator. The pathways involved often include signal transduction cascades, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-[((E)-1-{3-[(2-CHLORO-4-METHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-5-(FLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
  • 4-[((E)-1-{3-[(2-CHLORO-4-METHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Uniqueness

The uniqueness of 4-[((E)-1-{3-[(2-CHLORO-4-METHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoromethyl group, in particular, enhances its stability and reactivity compared to similar compounds.

Properties

Molecular Formula

C19H17ClF2N4O2S

Molecular Weight

438.9 g/mol

IUPAC Name

4-[(E)-[3-[(2-chloro-4-methylphenoxy)methyl]-4-methoxyphenyl]methylideneamino]-3-(difluoromethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H17ClF2N4O2S/c1-11-3-5-16(14(20)7-11)28-10-13-8-12(4-6-15(13)27-2)9-23-26-18(17(21)22)24-25-19(26)29/h3-9,17H,10H2,1-2H3,(H,25,29)/b23-9+

InChI Key

FYPUZHPBWSDBJM-NUGSKGIGSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)OCC2=C(C=CC(=C2)/C=N/N3C(=NNC3=S)C(F)F)OC)Cl

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=C(C=CC(=C2)C=NN3C(=NNC3=S)C(F)F)OC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.